Guanfacine-13C, 15N3 Hydrochloride
Description
Fundamental Principles of Stable Isotopes in Chemical and Biological Systems
The utility of stable isotope labeling is grounded in the fundamental principles of isotope chemistry and their behavior in biological and chemical analyses.
Isotopes are variants of a particular chemical element that possess the same number of protons but differ in the number of neutrons in their atomic nucleus. clearsynth.comusgs.gov This difference in neutron number results in a difference in atomic mass. deekshalearning.com For example, carbon exists predominantly as the light isotope ¹²C, but also as the heavy stable isotope ¹³C, which contains an additional neutron. monash.edu
Crucially, from a chemical perspective, isotopes of an element are virtually identical. nih.govacs.org They share the same number of electrons and the same electron configuration, which dictates their chemical properties. usgs.gov This principle of chemical equivalence means that an isotopically labeled molecule will behave almost identically to its unlabeled counterpart in biological and chemical processes. metsol.comnih.gov While minute differences in reaction rates can occur due to the mass difference—an effect known as the kinetic isotope effect—these are often negligible or can be accounted for, allowing labeled molecules to serve as excellent tracers for their unlabeled analogues. usgs.govaap.org
In quantitative analytical chemistry, stable isotopes are indispensable tools, particularly when coupled with mass spectrometry (MS). nih.govmusechem.com A key application is their use as internal standards. musechem.com An internal standard is a compound added in a known amount to a sample to aid in the quantification of an analyte. musechem.com A stable isotope-labeled version of the analyte is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte itself. musechem.comacs.org
When a sample is processed—for instance, through extraction and chromatography—both the analyte and the stable isotope-labeled internal standard will experience similar losses and variations in instrument response. musechem.com Mass spectrometry can distinguish between the analyte and the internal standard based on their mass difference. nih.gov By comparing the signal of the analyte to the known concentration of the internal standard, a highly accurate and precise quantification can be achieved. musechem.comacs.org This technique, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument performance, enhancing the reliability of analytical data. musechem.com
Rationale for Isotopic Labeling in Pharmaceutical Sciences
The use of stable isotope labeling is driven by the need to overcome significant analytical hurdles and to gain a deeper understanding of drug mechanisms.
Pharmaceutical research often requires the measurement of drug concentrations in complex biological matrices such as blood, plasma, and urine. bioanalyticalresearch.comtechnologynetworks.com These matrices contain a multitude of endogenous components like proteins, lipids, and salts, which can interfere with the analysis. bioanalyticalresearch.comtechnologynetworks.com This interference, known as the "matrix effect," can suppress or enhance the analytical signal, leading to inaccurate quantification. bioanalyticalresearch.comnih.gov
Stable isotope-labeled internal standards are exceptionally effective at mitigating matrix effects. nih.govmusechem.com Because the labeled standard co-elutes with the unlabeled drug during chromatographic separation and experiences the same matrix effects, the ratio of their signals remains constant and accurate. nih.gov This allows for reliable quantification of the drug even at very low concentrations amidst a complex background. nih.govbioanalyticalresearch.com The use of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards is a gold standard for bioanalysis in drug development. technologynetworks.comnih.gov
Isotopically labeled compounds are powerful tools for elucidating the mechanisms of drug action, metabolism, and toxicity. nih.govnih.gov By "tracing" the labeled molecule, researchers can map its journey through the body. metsol.comclearsynth.com These studies, often referred to as ADME studies, are critical for understanding how a drug is absorbed, where it distributes in the body, how it is metabolized into other compounds, and how it is ultimately excreted. chemicalsknowledgehub.com
Overview of Guanfacine-13C, 15N3 Hydrochloride as a Research Tool
This compound is a stable isotope-labeled version of Guanfacine (B1203898) Hydrochloride. pharmaffiliates.com It is specifically designed for use as an internal standard in analytical research. targetmol.comcaymanchem.com The labeling involves the incorporation of one carbon-13 atom and three nitrogen-15 (B135050) atoms into the guanfacine structure. caymanchem.combioscience.co.uk This results in a molecule that is chemically identical to guanfacine but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer. nih.gov
Its primary application is in bioanalytical methods, such as LC-MS/MS, for the precise quantification of guanfacine in biological samples like human plasma. nih.goveuropa.eu By using this compound as an internal standard, researchers can achieve accurate and reliable measurements of guanfacine concentrations during pharmacokinetic studies. nih.gov These studies are essential for characterizing how the drug is processed by the body over time. The use of this stable isotope-labeled standard ensures that the analytical data is robust and meets regulatory standards for drug development. europa.euaxios-research.com
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Formal Name | N-(amino-15N-imino-15N-methyl-13C)-2,6-dichloro-benzeneacetamide-15N | caymanchem.com |
| Alternate Name | N-Amidino-13C, 15N3-2-(2,6-dichlorophenyl)acetamide Hydrochloride | scbt.com |
| CAS Number | 1261393-21-8 | pharmaffiliates.comscbt.com |
| Molecular Formula | C₈¹³CH₁₀Cl₃¹⁵N₃O | scbt.com |
| Molecular Weight | 286.53 | scbt.com |
Table 2: Research Applications of this compound
| Application | Description | Source(s) |
|---|---|---|
| Internal Standard | Used as an internal standard for the quantification of guanfacine in biological matrices by GC- or LC-MS. | targetmol.comcaymanchem.combioscience.co.uk |
| Pharmacokinetic Studies | Enables accurate measurement of guanfacine plasma concentrations in pharmacokinetic and safety assessment studies. | nih.goveuropa.eu |
| Analytical Method Development | Serves as a reference standard for analytical method development, validation, and quality control applications. | axios-research.com |
Properties
CAS No. |
1261393-21-8 |
|---|---|
Molecular Formula |
C9H10Cl3N3O |
Molecular Weight |
286.521 |
IUPAC Name |
N-[bis(azanyl)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H/i9+1,12+1,13+1,14+1; |
InChI Key |
DGFYECXYGUIODH-SAKMQVQBSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl |
Synonyms |
N-(Aminoiminomethyl-13C, 15N3)-2,6-dichlorobenzeneacetamide Hydrochloride; N-Amidino-13C, 15N3-2-(2,6-dichlorophenyl)acetamide Hydrochloride; BS 100-141-13C, 15N3; [(2,6-Dichlorophenyl)acetyl]guanidine-13C, 15N3 Hydrochloride; Guanfascine-13C, 15N3 |
Origin of Product |
United States |
Advanced Bioanalytical Methodologies Utilizing Guanfacine 13c, 15n3 Hydrochloride As an Internal Standard
Theoretical Foundations of Stable Isotope Internal Standardization
The reliability of quantitative bioanalysis, particularly when using highly sensitive techniques like mass spectrometry, hinges on the ability to account for variations that can occur during the analytical process. Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for this purpose. crimsonpublishers.comresearchgate.net Guanfacine-13C, 15N3 Hydrochloride, with its deliberate incorporation of heavier isotopes, is chemically and functionally almost identical to the native guanfacine (B1203898) but is distinguishable by its mass. caymanchem.comnih.gov This key difference allows it to act as a perfect comparator, added at a known concentration to every sample, to normalize for procedural inconsistencies. wuxiapptec.comspectroscopyonline.com
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of a target analyte in a sample. fiveable.me The fundamental principle involves adding a known amount of an isotopically enriched standard, in this case, this compound, to the sample containing the unlabeled guanfacine. spectroscopyonline.comup.ac.za After the labeled standard (spike) and the unlabeled analyte have thoroughly mixed and reached equilibrium, the sample is processed. rsc.org
During analysis by mass spectrometry, the instrument measures the ratio of the signal intensity of the native analyte to that of the stable isotope-labeled standard. up.ac.za Since the two compounds have nearly identical chemical and physical properties, any loss of analyte during sample preparation (e.g., extraction, derivatization) or fluctuations in instrument response will affect both the analyte and the internal standard to the same degree. chromatographyonline.comnih.gov By measuring this final ratio, the initial concentration of the unlabeled guanfacine can be calculated with high accuracy, as the ratio remains constant regardless of sample loss or signal variability. fiveable.me This method effectively ties the measurement to the fundamental mole unit, establishing a direct and reliable quantification. up.ac.za
Biological samples such as plasma, urine, and tissue are inherently complex matrices. musechem.com When analyzing these samples with techniques like liquid chromatography-mass spectrometry (LC-MS), co-eluting endogenous components can interfere with the ionization of the target analyte in the MS source, a phenomenon known as matrix effects. longdom.orgwaters.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which introduce significant inaccuracies in quantification. longdom.orgresearchgate.net
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to counteract these issues. musechem.comwaters.com Because the SIL-IS shares almost identical physicochemical properties with the unlabeled analyte, it typically co-elutes during chromatography. wuxiapptec.comchromatographyonline.com Consequently, both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the matrix components. wuxiapptec.comlongdom.org Since quantification is based on the ratio of the analyte signal to the internal standard signal, these effects are effectively canceled out. chromatographyonline.comlongdom.org Similarly, any analyte loss during sample preparation steps, such as liquid-liquid extraction or protein precipitation, will affect both the analyte and the SIL-IS proportionally, preserving the integrity of the final quantitative result. wuxiapptec.comnih.gov
The application of a stable isotope-labeled internal standard like this compound significantly enhances both the reproducibility (precision) and accuracy (trueness) of quantitative methods, especially in complex biological samples. nih.govmusechem.com Accuracy is improved because the SIL-IS corrects for systematic errors arising from matrix effects and inconsistent recovery between samples. crimsonpublishers.com By normalizing the analyte response, the method provides a truer measure of the actual concentration. musechem.com
Reproducibility is enhanced by compensating for random variations that occur throughout the analytical workflow. wuxiapptec.com This includes variability in sample extraction efficiency, injection volume, and instrument response from run to run. wuxiapptec.comnih.gov By using the analyte-to-internal standard ratio, these fluctuations are minimized, leading to highly consistent results across different samples and analytical batches. musechem.com This robustness is critical in regulated bioanalysis, such as in pharmacokinetic studies, where reliable data is paramount. nih.govcolab.ws For instance, a study quantifying guanfacine in human plasma using Guanfacine-13C-15N3 as the internal standard reported excellent precision, with coefficients of variation between 1.6% and 10.5%, and high accuracy, with relative errors ranging from -2.8% to 8.9%. colab.ws
Chromatographic Separation Techniques
Chromatography is an essential step in bioanalysis, serving to separate the analyte of interest from the internal standard and interfering components of the biological matrix before detection by mass spectrometry. The choice between liquid chromatography (LC) and gas chromatography (GC) depends on the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability.
Liquid chromatography, most commonly coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for the quantification of guanfacine in biological fluids due to its high sensitivity and selectivity. nih.govnih.govresearchgate.net Development of these methods involves optimizing several parameters to achieve a sharp peak shape, good separation, and a short run time.
Researchers have successfully developed and validated LC-MS/MS methods for guanfacine in plasma from various species, including rats and dogs, as well as in human plasma. nih.govcolab.wsnih.gov A common approach involves sample cleanup through protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a reversed-phase C18 or a specialized basic column. nih.govnih.govresearchgate.net The use of Guanfacine-13C, 15N3 or a similar labeled variant as the internal standard is crucial in these methods to ensure accuracy by correcting for matrix effects and other variations. nih.govcolab.ws For example, one validated method in rat plasma used a YMC BASIC column and a mobile phase of 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile, achieving a retention time of just 1.1 minutes for both guanfacine and its labeled internal standard. nih.govresearchgate.net
| Parameter | Method 1 (Rat Plasma) nih.govresearchgate.net | Method 2 (Human Plasma) colab.ws | Method 3 (Dog Plasma) nih.govresearcher.life |
|---|---|---|---|
| Internal Standard | Guanfacine 15N313C1 | Guanfacine-13C-15N3 | Enalaprilat (structural analog) |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Protein Precipitation (Methanol) | Protein Precipitation (Acetonitrile) |
| LC Column | YMC BASIC (50 x 2.0 mm, 3.5 µm) | Not specified | C18 column |
| Mobile Phase | 10 mM Ammonium Formate (pH 4.0) : Acetonitrile (70:30) | Not specified | Methanol : Water (0.1% Formic Acid) |
| Flow Rate | 0.3 mL/min | Not specified | Not specified |
| Detection (MRM Transitions) | Guanfacine: 246.0→159.0; IS: 252.0→161.1 | Guanfacine: 246.1→60.1; IS: 250.0→159.1 | Guanfacine: 246.2→159.0; IS: 349.2→205.9 |
| Linear Range | 50 - 10,000 pg/mL | 0.05 - 10 ng/mL | 0.1 - 20 ng/mL |
While less common than LC-MS for compounds like guanfacine, gas chromatography-mass spectrometry (GC-MS) offers an alternative analytical approach. Due to the polar amine functional group and low volatility of guanfacine, a derivatization step is typically required to make it suitable for GC analysis. oup.com This step converts the analyte into a more volatile and thermally stable derivative.
One study detailed a validated GC-MS method for determining guanfacine in urine. oup.comnih.gov The method involved a liquid-liquid extraction followed by derivatization with heptafluorobutyric anhydride (B1165640) (HFBA). oup.com Although this specific study used protriptyline, a structurally similar compound, as the internal standard, a stable isotope-labeled standard like Guanfacine-13C, 15N3 would be the ideal choice to correct for variability in both the extraction and the two-step derivatization process. oup.comresearchgate.net The separation was achieved on a DB-5 capillary column, which is a common, robust column suitable for a wide range of analytes. oup.comnih.gov
| Parameter | Method Details |
|---|---|
| Internal Standard Used | Protriptyline (structural analog) |
| Sample Preparation | Liquid-Liquid Extraction (Ethyl Acetate) |
| Derivatization Agent | Heptaflurobutyric Anhydride (HFBA) |
| GC Column | J&W DB-5 (30 m x 0.32 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| MS Transfer Line Temp | 280°C |
| Detection (SIM Ions, m/z) | Guanfacine: 86.1, 272.1, 274.1; IS: 189.1, 191.1 |
| Linear Range | 0.1 - 2.0 mg/L |
Mass Spectrometric Detection Techniques
Mass spectrometry has become the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological fluids. nih.gov For guanfacine analysis, various mass spectrometric techniques are employed, with the choice of instrument and method depending on the specific requirements of the study.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly utilizing a triple quadrupole mass spectrometer, is a widely adopted technique for the targeted quantification of guanfacine in biological samples like plasma and urine. colab.wsnih.govmdpi.com This method offers high selectivity and sensitivity, making it ideal for detecting the low concentrations of guanfacine often found in clinical and preclinical studies. researchgate.nettandfonline.com
Several studies have detailed the use of LC-MS/MS for guanfacine quantification. For instance, a method developed for rat plasma used parent-to-product ion transitions of m/z 246.0→159.0 for guanfacine and m/z 252.0→161.1 for Guanfacine-15N3, 13C1. nih.govresearchgate.net Another study in human plasma reported transitions of m/z 246.1→60.1 for guanfacine and m/z 250.0→159.1 for Guanfacine-13C-15N3. colab.wsbenthamdirect.comresearchgate.net These specific transitions ensure that only the compounds of interest are detected and quantified. The use of a stable isotope-labeled internal standard like Guanfacine-13C, 15N3 is crucial as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and reliable quantification. scispace.comnih.govfrontiersin.org
The sample preparation for LC-MS/MS analysis of guanfacine often involves techniques like liquid-liquid extraction (LLE) or protein precipitation to remove interferences from the biological matrix. colab.wsbenthamdirect.comnih.gov
Table 1: Exemplary LC-MS/MS Parameters for Guanfacine Quantification
| Parameter | Guanfacine | Guanfacine-13C, 15N3 HCl | Reference |
| Precursor Ion (m/z) | 246.0 | 252.0 | nih.govresearchgate.net |
| Product Ion (m/z) | 159.0 | 161.1 | nih.govresearchgate.net |
| Precursor Ion (m/z) | 246.1 | 250.0 | colab.wsbenthamdirect.com |
| Product Ion (m/z) | 60.1 | 159.1 | colab.wsbenthamdirect.com |
This table presents a compilation of mass transition data from different research articles and is for illustrative purposes.
High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) mass spectrometry, offers an alternative and, in some cases, a superior approach to triple quadrupole MS for guanfacine analysis. researchgate.net HRMS provides significantly higher mass resolution and accuracy, which enhances specificity by allowing for the differentiation of the analyte from isobaric interferences (compounds with the same nominal mass but different elemental compositions).
In the context of guanfacine analysis, HRMS can be used to generate extracted exact mass ion current profiles for both guanfacine and its stable-isotope labeled internal standard. researchgate.net This high degree of mass accuracy provides an additional layer of confirmation for the identity of the analyte, which is particularly valuable in complex biological matrices. While triple quadrupole MS relies on specific fragmentation patterns (MRM), HRMS can provide full-scan data, enabling retrospective analysis for metabolites or other compounds of interest without the need for predefined transitions.
One study compared the performance of a QTRAP (a hybrid triple quadrupole linear ion trap mass spectrometer) with an Exactive Orbitrap HRMS for guanfacine analysis. researchgate.net Both instruments were coupled with liquid chromatography and utilized a stable-isotope-labeled internal standard. This highlights the applicability of both targeted (MS/MS) and high-resolution (HRMS) approaches in the bioanalysis of guanfacine.
To achieve the best performance in a bioanalytical method using a stable isotope-labeled internal standard like Guanfacine-13C, 15N3, careful optimization of mass spectrometric parameters is essential. researchgate.net This optimization process aims to maximize the signal intensity of both the analyte and the internal standard while minimizing background noise and potential interferences.
Key parameters that are typically optimized include:
Ionization Source Parameters: The electrospray ionization (ESI) source settings, such as source temperature, nebulizer gas pressure, heater gas pressure, curtain gas pressure, and ion spray voltage, are adjusted to ensure efficient ionization of both guanfacine and its labeled counterpart. researchgate.net For instance, one method reported an optimized source temperature of 500°C and an ion spray voltage of 5500 V. researchgate.net
Compound-Specific Parameters: These include the declustering potential (DP) and collision energy (CE). The declustering potential is optimized to prevent in-source fragmentation of the precursor ions, while the collision energy is adjusted to achieve the most abundant and stable product ions for both the analyte and the internal standard in the collision cell. researchgate.net
Gas Pressures: The pressures of the collision gas (CAD gas) and other nebulizing gases are optimized to ensure efficient fragmentation and ion transmission. researchgate.net
The goal of this optimization is to find a set of parameters that provides a robust and sensitive response for both the unlabeled guanfacine and the Guanfacine-13C, 15N3 internal standard, ensuring that the ratio of their peak areas remains consistent across the calibration range. researchgate.net
Bioanalytical Method Validation Considerations
A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. nih.gov When using this compound as an internal standard, the validation process assesses various parameters to demonstrate that the method is accurate, precise, and specific for the quantification of guanfacine in the given biological matrix. researchgate.net
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. researchgate.netnih.gov
For guanfacine assays using Guanfacine-13C, 15N3 as an internal standard, linearity has been demonstrated over various concentration ranges depending on the study's requirements and the sensitivity of the instrument. For example, one method in rat plasma was validated over a concentration range of 50.00 to 10,000.00 pg/mL. nih.govresearchgate.net Another study in human plasma demonstrated linearity from 0.0500 to 10.0 ng/mL. colab.wsbenthamdirect.com A weighted linear regression model, often 1/x² or 1/c², is typically used to ensure the best fit of the data, especially at the lower end of the calibration range. nih.goveuropa.eu The correlation coefficient (r or r²) is expected to be close to 1, indicating a strong linear relationship. researchgate.netsid.ir
Table 2: Reported Linearity Ranges for Guanfacine Bioanalytical Methods
| Matrix | Linearity Range | Internal Standard | Reference |
| Rat Plasma | 50.00–10,000.00 pg/mL | Guanfacine-15N3, 13C1 | nih.govresearchgate.net |
| Human Plasma | 0.0500–10.0 ng/mL | Guanfacine-13C-15N3 | colab.wsbenthamdirect.com |
| Human Whole Blood | 0.25–250 ng/mL | Stable Isotope Labeled IS | nih.gov |
| Human Blood (DBS) | 0.01–25 ng/mL | Not specified | tandfonline.com |
This table summarizes linearity data from various studies and is for informational purposes.
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy is the closeness of the mean test results to the true value. nih.gov Both intra-batch (within a single analytical run) and inter-batch (between different analytical runs) precision and accuracy are evaluated during method validation. researchgate.net
These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (typically low, medium, and high) within the calibration range. researchgate.net The precision is expressed as the coefficient of variation (%CV), and the accuracy is expressed as the percentage of the nominal concentration. colab.wsbenthamdirect.com
In a validated method for guanfacine in human plasma using Guanfacine-13C-15N3, the total precision (%CV) was reported to be between 1.6% and 10.5%, and the accuracy (relative error) ranged from -2.8% to 8.9%. colab.wsbenthamdirect.com These values are well within the typical acceptance criteria for bioanalytical method validation, which generally require the %CV to be ≤15% (or ≤20% at the lower limit of quantification, LLOQ) and the accuracy to be within ±15% (or ±20% at the LLOQ) of the nominal value.
The use of a stable isotope-labeled internal standard like Guanfacine-13C, 15N3 is instrumental in achieving high precision and accuracy, as it effectively compensates for variability in sample preparation and instrument response. scispace.com
Determination of Analytical Selectivity and Specificity
In bioanalytical method validation, selectivity is the ability of the method to differentiate and quantify the analyte of interest from other components in the sample, while specificity refers to the method's ability to unequivocally measure the analyte. europa.eu When using this compound as an internal standard, the selectivity and specificity of an assay for guanfacine are rigorously tested.
A key validation procedure involves the analysis of blank biological matrix samples (e.g., human plasma) from at least six different sources to investigate the presence of interfering substances. nalam.ca The response of any interfering components at the retention time of guanfacine should not exceed 20% of the response at the lower limit of quantification (LLOQ). nalam.ca Similarly, for the internal standard, this compound, the interference should not be more than 5% of its response in the LLOQ sample. nalam.ca
One study details a high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) method for guanfacine in human plasma which utilized Guanfacine-13C, 15N3 as the internal standard. colab.ws The method demonstrated high selectivity, with no significant impact from ion suppression in the plasma matrix. colab.wsfrontiersin.org The specific mass transitions monitored were m/z 246.1→60.1 for guanfacine and m/z 250.0→159.1 for Guanfacine-13C, 15N3, ensuring that each compound was distinctly measured. colab.ws
Table 1: Representative Selectivity Data for Guanfacine Analysis
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Analyte Interference | Response in blank matrix <20% of LLOQ response | Pass |
| Internal Standard Interference | Response in blank matrix <5% of IS response in LLOQ | Pass |
This table represents typical outcomes from selectivity experiments as mandated by regulatory guidelines. The use of a high-purity SIL internal standard like this compound is crucial for meeting these criteria.
Stability of the Labeled Compound within Analytical Processes
The chemical stability of an analyte and its internal standard in a given matrix is a critical parameter evaluated under various conditions to ensure the reliability of the analytical results over time. europa.eu For this compound, its stability must be demonstrated to be comparable to that of unlabeled guanfacine throughout the sample lifecycle, from collection to analysis.
Stability evaluations typically include:
Freeze-Thaw Stability: Assessing the impact of repeated freezing and thawing cycles on the analyte and internal standard.
Short-Term (Bench-Top) Stability: Evaluating stability at room temperature for a period that simulates the sample preparation and handling time.
Long-Term Stability: Determining stability over extended periods of storage at specified low temperatures.
Stock Solution Stability: Ensuring the integrity of the stock solutions of both the analyte and the internal standard under their storage conditions.
In a validated LC-MS/MS method for guanfacine in beagle dog plasma, stability studies confirmed that both the analyte and the internal standard were stable during sample preparation and analysis. researcher.lifenih.gov While this particular study used a different internal standard, the principles and expected outcomes are directly applicable to methods employing this compound. The use of a SIL internal standard is advantageous as it is expected to have identical chemical properties and therefore mirror the stability of the unlabeled analyte. scispace.comnih.gov However, it is essential to confirm that no isotope exchange reactions occur under the tested conditions. europa.eu
Table 2: Summary of Stability Evaluation for Guanfacine and Internal Standard
| Stability Test | Conditions | Result (Accuracy % / Precision %RSD) |
|---|---|---|
| Freeze-Thaw Stability | 3 cycles, -20°C to room temperature | Within acceptable limits (typically ±15%) |
| Short-Term Stability | 24 hours at room temperature | Within acceptable limits (typically ±15%) |
| Long-Term Stability | 30 days at -80°C | Within acceptable limits (typically ±15%) |
| Post-Preparative Stability | 48 hours in autosampler | Within acceptable limits (typically ±15%) |
This table presents a summary of typical stability study results for guanfacine bioanalysis. The stability of this compound is expected to parallel that of guanfacine.
The robust nature of the carbon-13 and nitrogen-15 (B135050) labels in this compound makes it less susceptible to the isotopic exchange issues that can sometimes be observed with deuterium-labeled standards, further solidifying its role as a reliable internal standard in demanding bioanalytical applications. acanthusresearch.comnih.gov
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| Guanfacine |
| This compound |
| Acetonitrile |
| Methanol |
| Formic acid |
| Enalaprilat |
The Role of this compound in Advancing Pharmacological Research
The isotopically labeled compound this compound serves as a critical tool in modern drug metabolism and pharmacokinetic (DMPK) research. Its structure, incorporating stable isotopes of carbon-13 (¹³C) and nitrogen-15 (¹⁵N), allows for precise tracking and quantification in complex biological systems without the safety and disposal concerns associated with radiolabeled compounds. This article explores the specific applications of this compound in mechanistic pharmacological and metabolic research, focusing on its utility in both in vitro and pre-clinical settings.
Applications in Mechanistic Pharmacological and Metabolic Research
Quantitative Analysis in Pre-clinical Biological Systems
Biofluid Analysis in Non-human Models
Preclinical studies in non-human models are a cornerstone of drug development, providing critical data on a drug's behavior before human trials. This compound is instrumental in the analysis of biofluids such as plasma and urine in these animal models. europa.eu
In studies with rats and dogs administered radiolabeled guanfacine, significant differences in metabolic profiles were observed. tga.gov.au The major circulating metabolite in dogs was dihydro-diol guanfacine, while in rats, dogs, and cynomolgus monkeys, sulfate conjugates of hydroxy guanfacine were prominent. tga.gov.au At the time of maximum plasma concentration (Tmax) in rats and dogs, the parent drug constituted only a small fraction of the total radioactivity, indicating extensive metabolism. tga.gov.au
Furthermore, research in rats has shown that guanfacine and its metabolites are excreted into milk and can cross the placenta to enter fetal tissues, albeit at much lower concentrations than in the maternal bloodstream. tga.gov.au These findings, facilitated by the use of labeled compounds, are crucial for understanding the disposition of the drug in different physiological states.
Table 2: Guanfacine Metabolites in Non-human Models
| Animal Model | Major Circulating Metabolites |
| Dog | Dihydro-diol guanfacine, Sulfate conjugates of hydroxy guanfacine tga.gov.au |
| Rat | Sulfate conjugates of hydroxy guanfacine tga.gov.au |
| Cynomolgus Monkey | Sulfate conjugates of hydroxy guanfacine tga.gov.au |
Mechanistic Investigations of Drug-Drug Interactions Using Labeled Tracers
The potential for drug-drug interactions (DDIs) is a significant consideration in clinical practice. This compound is a valuable tool for investigating the mechanisms of these interactions. symeres.com
Guanfacine is metabolized by CYP3A4, making it susceptible to interactions with drugs that induce or inhibit this enzyme. tga.gov.audrugbank.com For example, co-administration with a strong CYP3A4 inducer like rifampin can significantly decrease guanfacine exposure. tga.gov.au Conversely, inhibitors of CYP3A4 can increase guanfacine levels.
Studies have also explored interactions with other medications. For instance, when co-administered with lisdexamfetamine (B1249270) dimesylate, a slight, non-clinically significant increase in guanfacine plasma concentrations was observed. hres.ca In another study, co-administration with valproic acid resulted in increased concentrations of valproic acid, possibly due to competitive inhibition of glucuronidation, a metabolic pathway for both drugs. tga.gov.au The use of labeled tracers like this compound allows for precise quantification of these changes in drug levels, helping to elucidate the underlying mechanisms of interaction. symeres.com
Table 3: Investigated Drug-Drug Interactions with Guanfacine
| Interacting Drug | Effect on Guanfacine | Potential Mechanism |
| Rifampin (CYP3A4 inducer) | Decreased exposure tga.gov.au | Induction of CYP3A4 metabolism tga.gov.au |
| Lisdexamfetamine dimesylate | Minor increase in maximum plasma concentration hres.ca | Not specified |
| Valproic acid | No direct effect on guanfacine, but increased valproic acid levels tga.gov.au | Competitive inhibition of glucuronidation tga.gov.au |
Emerging Trends and Challenges in Stable Isotope Labeling for Research
Integration with Advanced Omics Technologies
The advent of high-throughput 'omics' technologies, such as proteomics and metabolomics, has revolutionized biological research by allowing the large-scale study of proteins and small molecules. nih.gov However, a significant challenge in these fields is achieving accurate and reproducible quantification due to analytical variability and matrix effects in complex biological samples. iroatech.commetwarebio.com Stable isotope-labeled internal standards (SIL-IS), such as Guanfacine-13C, 15N3 Hydrochloride, are the gold standard for addressing these issues. thermofisher.comresearchgate.netmdpi.com
By adding a known quantity of the SIL-IS to a sample, it co-elutes with the unlabeled analyte and experiences the same variations during sample preparation, chromatography, and ionization. mdpi.com The ratio of the analyte's mass spectrometry signal to the standard's signal allows for precise quantification, correcting for potential errors and enhancing data reliability. iroatech.com
In Proteomics: While Guanfacine (B1203898) itself is a small molecule, the principles of using SIL-IS are central to quantitative proteomics. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) involve metabolically incorporating labeled amino acids into all proteins. nih.govnih.gov For targeted protein quantification, synthetic peptides labeled with stable isotopes are spiked into samples as internal standards to serve as a quantitative surrogate for a specific protein. thermofisher.comnottingham.ac.uk This "absolute quantification" (AQUA) approach relies on the same principle as using this compound for its parent drug: providing a heavy-labeled counterpart for accurate measurement by mass spectrometry. thermofisher.comnist.gov
In Metabolomics: Metabolomics, the comprehensive analysis of all metabolites in a biological system, heavily relies on SIL-IS for accurate quantification. isolife.nlembl.org The complexity of the metabolome and the potential for ion suppression in mass spectrometry make robust internal standards essential. iroatech.commetwarebio.com this compound serves this exact role in pharmacokinetic studies of Guanfacine, which can be considered a targeted metabolomics experiment. irisotope.com In broader, untargeted metabolomics, fully labeled cellular extracts are sometimes used as a source of diverse internal standards to improve quantification across a wide range of metabolites. nih.gov The use of a dedicated, high-purity SIL-IS like this compound ensures the highest level of accuracy for quantifying a specific compound of interest within a complex metabolic background. thermofisher.com
Table 1: Role of Stable Isotope-Labeled Internal Standards (SIL-IS) in Omics
| Omics Field | Application of SIL-IS | Benefit |
|---|---|---|
| Proteomics | Spiking synthetic labeled peptides (AQUA) or using whole labeled proteomes (SILAC) as internal standards. nih.govthermofisher.com | Enables accurate relative and absolute quantification of specific proteins by correcting for variations in digestion and MS analysis. nottingham.ac.uknist.gov |
| Metabolomics | Adding specific labeled metabolites (like Guanfacine-13C, 15N3 HCl) or complex labeled extracts to samples. nih.goviroatech.com | Corrects for matrix effects and ion suppression, allowing for precise and accurate quantification of endogenous metabolites and xenobiotics. metwarebio.comthermofisher.com |
| Genomics | Incorporating labeled nucleotides to track DNA synthesis and turnover. nih.gov | Allows for precise measurement of transcription rates and identification of genetic changes. nih.gov |
Challenges in the Stereoselective Synthesis of Complex Labeled Pharmaceutical Compounds
The synthesis of isotopically labeled compounds is a specialized field of organic chemistry that presents unique challenges. musechem.comthieme-connect.com These challenges include the high cost of isotopic starting materials, the need for highly efficient reactions to maximize label incorporation, and the frequent requirement for late-stage labeling to avoid lengthy and low-yielding synthetic routes. x-chemrx.comnih.gov
A significant challenge in the synthesis of many modern pharmaceuticals is stereoselectivity—the ability to create a molecule with a specific three-dimensional arrangement of its atoms. acs.org Many drugs are chiral, existing as enantiomers (non-superimposable mirror images) that can have different pharmacological activities. The stereoselective synthesis of a labeled chiral drug requires placing the isotope into a specific position without disturbing the molecule's defined stereocenters. ucd.ieiaea.org This can be exceptionally difficult, often requiring the development of novel catalytic methods. ucd.ie
However, the Guanfacine molecule is achiral, meaning it does not have stereocenters and does not exist as different enantiomers. tga.gov.aufda.goveuropa.eu Therefore, the challenge of stereoselective synthesis does not apply to the preparation of this compound.
Despite this, the synthesis of this compound is not trivial. The synthesis of unlabeled Guanfacine typically involves multiple steps, such as the condensation of a 2,6-dichlorophenylacetic acid derivative with guanidine (B92328). yacooscience.comlookchem.comyacooscience.com To create the labeled version, chemists must strategically introduce the ¹³C and ¹⁵N atoms. This often involves using expensive starting materials like ¹³C-labeled or ¹⁵N-labeled guanidine. The synthetic route must be optimized to ensure these costly atoms are incorporated efficiently into the final product with high chemical and isotopic purity. musechem.comnih.gov
Table 2: Key Challenges in Synthesizing Labeled Pharmaceuticals
| Challenge | Description | Relevance to Guanfacine-13C, 15N3 HCl |
|---|---|---|
| Cost & Availability of Starting Materials | Isotopically enriched precursors (e.g., ¹³CO₂, ¹⁵NH₃) are expensive and less common than their unlabeled counterparts. nih.gov | High relevance. Synthesis requires costly labeled guanidine or other precursors. |
| Synthetic Complexity & Efficiency | Multi-step syntheses must be highly efficient to maximize the incorporation of the expensive isotope and minimize waste. musechem.com | High relevance. Guanfacine synthesis involves several steps, each needing optimization for the labeled route. yacooscience.comyacooscience.com |
| Late-Stage Labeling | Introducing the isotope as late as possible in the synthesis is preferred to improve overall yield and reduce cost. x-chemrx.comnih.gov | High relevance. The ideal synthesis would add the labeled guanidine moiety near the end of the process. |
| Stereoselectivity | For chiral drugs, the isotope must be introduced without affecting the specific 3D arrangement of atoms at stereocenters. acs.orgiaea.org | Not applicable. Guanfacine is an achiral molecule. tga.gov.aufda.gov |
Future Directions in Bioanalytical Method Development and Isotopic Tracing Strategies
The field of bioanalysis is continuously evolving, driven by the need for greater sensitivity, specificity, and more comprehensive biological understanding. Stable isotope-labeled compounds like this compound are at the heart of these advancements and will be crucial for future research strategies.
High-Resolution Mass Spectrometry (HRMS): The increasing adoption of HRMS platforms, such as Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers, is a major trend. nih.govresearchgate.net These instruments provide extremely high mass accuracy and resolution, allowing for more confident identification of analytes and better differentiation from background interferences. americanpharmaceuticalreview.comoup.com The ability of HRMS to perform full-scan data acquisition enables retrospective analysis, where data can be re-interrogated for metabolites not initially targeted. oup.com In this high-precision environment, the use of high-purity, well-characterized internal standards like this compound is paramount to ensure quantitative accuracy.
Advanced Isotopic Tracing Strategies: Future studies will increasingly use more sophisticated isotopic tracing designs to answer complex questions about drug metabolism and disposition. One such strategy is the "double-tracer" approach, which combines an oral dose of a radiolabeled (e.g., ¹⁴C) drug with an intravenous microdose of a stable isotope-labeled version of the same drug. nih.gov This allows for the simultaneous determination of absolute bioavailability and comprehensive metabolism (ADME) data in a single clinical study, saving time and resources. nih.gov
Expansion to In Vivo and Clinical Systems: Isotope tracing is moving beyond simple cell cultures to more complex, dynamic systems. Stable Isotope Labeling of Mammals (SILAM) allows for the study of protein turnover and metabolic flux in whole organisms. nih.gov Furthermore, tracer studies are becoming more common in clinical trials to directly assess a drug's mechanism of action and its effect on metabolic pathways in humans. nih.govprosciento.com These advanced applications create a growing demand for a wide array of high-quality labeled compounds to be used as tracers and internal standards.
Innovations in Labeling and Data Analysis: To support these advanced applications, new methods are being developed for more efficient isotope labeling, such as late-stage functionalization using flow chemistry. x-chemrx.com Simultaneously, new software and analytical workflows are emerging to process the highly complex data generated from untargeted isotopic tracing experiments, helping to automate the identification of labeled metabolites and the calculation of metabolic fluxes. nih.gov
Table 3: Future Trends in Bioanalysis and Isotopic Tracing
| Trend | Description | Implication for Guanfacine-13C, 15N3 HCl & Similar Compounds |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Use of instruments like Orbitrap and FTICR for enhanced specificity and retrospective data analysis. nih.govamericanpharmaceuticalreview.com | Increases the need for high-purity internal standards to match the instrument's quantitative precision. |
| Combined Tracer Studies | Simultaneous use of stable isotope and radioactive isotope tracers to gather more data from a single study (e.g., bioavailability and metabolism). nih.gov | Expands the utility of stable-labeled compounds as part of more complex, efficient clinical trial designs. |
| Dynamic In Vivo Tracing | Application of isotopic labeling in whole-animal models (SILAM) and human clinical trials to study dynamic metabolic processes. nih.govnih.gov | Drives demand for a greater variety of labeled compounds for use as tracers in pharmacodynamic and mechanistic studies. |
| Flow Chemistry & Late-Stage Labeling | Development of more efficient and cost-effective methods to synthesize labeled compounds. x-chemrx.com | May lower the cost and increase the accessibility of complex labeled molecules for research. |
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing Guanfacine-<sup>13</sup>C, <sup>15</sup>N3 Hydrochloride with high isotopic purity?
- Methodological Answer : Multi-step synthesis protocols optimized for stable isotope incorporation are critical. For example, adapted synthetic routes (e.g., from <sup>13</sup>C/<sup>15</sup>N-labeled precursors) should achieve >50% yield per step, with final purification via crystallization or chromatography. Isotopic purity (≥98%) must be validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .
Q. How should researchers validate the use of Guanfacine-<sup>13</sup>C, <sup>15</sup>N3 Hydrochloride as an internal standard in quantitative LC-MS/MS assays?
- Methodological Answer : Co-elution studies with unlabeled guanfacine ensure retention time matching. Isotopic interference should be minimized by verifying that the <sup>13</sup>C/<sup>15</sup>N3 label does not overlap with other metabolites or matrix components. Calibration curves using labeled vs. unlabeled standards must demonstrate linearity (R<sup>2</sup> > 0.99) and low variability (<5% CV) .
Q. What analytical techniques are essential for confirming isotopic enrichment and chemical stability of Guanfacine-<sup>13</sup>C, <sup>15</sup>N3 Hydrochloride?
- Methodological Answer :
- LC-HRMS : Quantifies isotopic purity and detects impurities (e.g., unlabeled species).
- NMR spectroscopy : Confirms <sup>13</sup>C/<sup>15</sup>N incorporation at specific positions.
- Stability testing : Accelerated degradation studies (e.g., exposure to light, heat, or humidity) assess isotopic integrity under storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data between α2-adrenergic receptor (α2-AR) and imidazoline receptor assays involving Guanfacine-<sup>13</sup>C, <sup>15</sup>N3 Hydrochloride?
- Methodological Answer : Cross-reactivity studies are required. For example:
- Use radioligand binding assays with subtype-specific α2-AR (α2A, α2B, α2C) and imidazoline receptor-1 (I1) preparations.
- Compare labeled vs. unlabeled guanfacine binding affinities (Ki) to isolate isotope effects.
- Validate selectivity via knockout cell lines or receptor antagonists (e.g., yohimbine for α2-AR) .
Q. What experimental design considerations are critical for in vivo pharmacokinetic (PK) studies using Guanfacine-<sup>13</sup>C, <sup>15</sup>N3 Hydrochloride as a tracer?
- Methodological Answer :
- Dose calibration : Ensure labeled compound does not exceed 1% of endogenous guanfacine levels to avoid saturation.
- Matrix effects : Plasma/serum samples must be analyzed for isotopic dilution by endogenous metabolites.
- Tracer stability : Monitor in vivo demethylation or isotopic exchange via terminal blood/tissue analysis .
Q. How can researchers address discrepancies in isotopic purity measurements between LC-MS and NMR data?
- Methodological Answer :
- Cross-validation : Use orthogonal methods (e.g., isotope ratio mass spectrometry for bulk <sup>13</sup>C/<sup>15</sup>N analysis).
- Error source identification : Check for NMR solvent interference or LC-MS ion suppression.
- Statistical reconciliation : Apply multivariate analysis to harmonize data from multiple instruments .
Methodological Challenges and Solutions
Q. What strategies optimize the synthesis yield of Guanfacine-<sup>13</sup>C, <sup>15</sup>N3 Hydrochloride while maintaining isotopic fidelity?
- Answer :
- Use <sup>13</sup>C/<sup>15</sup>N-enriched starting materials with ≥99% isotopic purity.
- Optimize reaction conditions (e.g., temperature, pH) to minimize isotopic scrambling.
- Implement inline purification (e.g., preparative HPLC) to remove unlabeled byproducts .
Q. How should researchers correct for isotopic impurity effects in metabolic flux analysis using Guanfacine-<sup>13</sup>C, <sup>15</sup>N3 Hydrochloride?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
